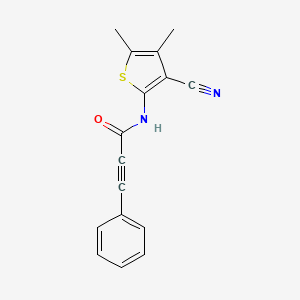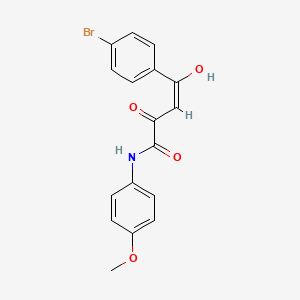![molecular formula C16H22F3N3O3S B5442584 1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)
1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a sulfonyl group, a trifluoromethyl group, a benzyl group, and a carboxamide group attached to a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the sulfonyl group can participate in substitution reactions, and the carboxamide group can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carboxamide could increase its solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and resistance to metabolism if it is a pharmaceutical .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3S/c1-21(2)26(24,25)22-8-6-13(7-9-22)15(23)20-11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,6-9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQCUJLMQGBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)

![N-[3-(2-chlorophenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5442578.png)
![2-[2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5442591.png)
![6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5442599.png)
![N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5442600.png)

![(3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5442602.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5442605.png)